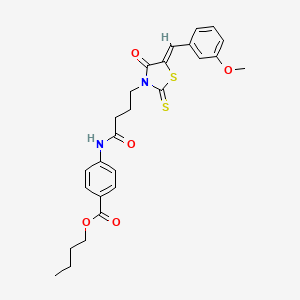

(Z)-Butyl-4-(4-(5-(3-Methoxybenzyliden)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thioxothiazolidin ring, a methoxybenzylidene group, and a butyl ester, making it an interesting subject for research in chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Key Structural Components

- Thiazolidinone Core : Provides the basis for various biological activities.

- Benzylidene Group : Enhances the compound's interaction with biological targets.

- Butanamido Group : Imparts additional functional properties relevant to its activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazolidinone derivatives, including (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate. The compound exhibits significant inhibitory effects against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate a promising potential for developing new antimicrobial agents based on this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate have been evaluated through various in vitro assays. The compound significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: In Vivo Anti-inflammatory Effects

In a recent study involving a rat model of paw edema, treatment with the compound resulted in a reduction of edema by approximately 45% compared to the control group, demonstrating its efficacy as an anti-inflammatory agent.

Anticancer Activity

Research indicates that thiazolidinones possess anticancer properties, and (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate is no exception. It has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

In vitro studies revealed that the compound induces apoptosis in cancer cells through mitochondrial pathway activation, leading to increased caspase activity.

Synthesis and Methodology

The synthesis of (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate involves several steps:

- Formation of Thiazolidinone Core : Reaction of appropriate thioamide with an aldehyde.

- Benzylidene Formation : Condensation reaction to introduce the benzylidene moiety.

- Amidation : Coupling with butyric acid derivatives to form the final product.

Each step requires careful optimization of conditions such as temperature and pH to maximize yield and purity.

Wirkmechanismus

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the synthesis of melanin . The compound has been shown to exhibit potent inhibitory activity against tyrosinase .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction results in the suppression of melanin production, as tyrosinase is a key enzyme in the melanogenesis pathway .

Biochemical Pathways

The compound affects the melanogenesis pathway, which is responsible for the production of melanin . Melanin is synthesized by melanocytes in the innermost layer of the epidermis and its synthesis is stimulated by various molecules and conditions . By inhibiting tyrosinase, the compound suppresses melanin production, thereby affecting the melanogenesis pathway .

Pharmacokinetics

Thiazolidine derivatives, to which this compound belongs, have been reported to show varied biological properties, suggesting they may have favorable pharmacokinetic profiles .

Result of Action

The primary result of the compound’s action is the suppression of melanin production . This is achieved through the inhibition of tyrosinase activity . As a result, the compound may have potential applications in the development of effective pharmacological and cosmetic agents for skin-whitening .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. Factors such as UV light can increase melanogenesis substantially via tyrosinase activation . Therefore, the compound’s efficacy in inhibiting tyrosinase and suppressing melanin production may be influenced by environmental factors such as exposure to UV light.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thioxothiazolidin ring, the introduction of the methoxybenzylidene group, and the esterification to form the butyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran derivatives: These compounds share some structural similarities and are known for their biological activities.

Thiazolidin derivatives: Compounds with a thiazolidin ring are often studied for their medicinal properties.

Methoxybenzylidene derivatives: These compounds are explored for their potential therapeutic applications.

Uniqueness

What sets (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate is a synthetic compound belonging to the thiazolidinone family, characterized by its complex structure which includes a thioxothiazolidin core and various functional groups. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have shown effectiveness against various Gram-positive and Gram-negative bacterial strains, highlighting their potential use in combating infections .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Target Bacteria | Activity |

|---|---|---|

| Compound A | Staphylococcus aureus | Effective |

| Compound B | Escherichia coli | Moderate |

| Compound C | Pseudomonas aeruginosa | Effective |

Anti-inflammatory and Anticancer Activities

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation . Additionally, its anticancer potential has been explored; preliminary studies indicate that it may inhibit tubulin polymerization, a mechanism crucial for cancer cell proliferation .

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving melanoma and prostate cancer cell lines, (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate derivatives demonstrated a significant reduction in cell viability at low micromolar concentrations. The mechanism was attributed to the inhibition of key cellular pathways involved in tumor growth .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thioxothiazolidinone structure allows for binding with enzymes such as tyrosinase, which is involved in melanin synthesis. This interaction suggests potential applications in cosmetic formulations aimed at treating hyperpigmentation disorders.

Synthesis and Structure-Activity Relationship

The synthesis of (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate typically involves a multi-step process including condensation reactions and modifications of the thiazolidinone core. Structure-activity relationship (SAR) studies have indicated that variations in the substituents on the benzene rings significantly affect biological activity, guiding further modifications for enhanced efficacy.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics, with an ability to cross cell membranes effectively. Toxicological assessments are ongoing, but initial findings indicate low toxicity profiles compared to existing antimicrobial agents .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Log P (octanol-water partition coefficient) | 3.36 |

| Bioavailability | High |

| Metabolism | CYP450-mediated |

Eigenschaften

IUPAC Name |

butyl 4-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5S2/c1-3-4-15-33-25(31)19-10-12-20(13-11-19)27-23(29)9-6-14-28-24(30)22(35-26(28)34)17-18-7-5-8-21(16-18)32-2/h5,7-8,10-13,16-17H,3-4,6,9,14-15H2,1-2H3,(H,27,29)/b22-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAXGHNMOQUFSX-XLNRJJMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.